3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea
Description
3-[(3-Hydroxyoxolan-3-yl)methyl]-1-phenylurea is a substituted urea derivative characterized by a phenylurea backbone linked to a 3-hydroxyoxolane (tetrahydrofuran-3-ol) moiety via a methyl group. The compound’s structure combines the pharmacologically relevant phenylurea group with a hydroxylated oxolane ring, which may enhance solubility and metabolic stability compared to simpler urea derivatives.
Properties
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11(14-10-4-2-1-3-5-10)13-8-12(16)6-7-17-9-12/h1-5,16H,6-9H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNLIKVFGZWPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea typically involves the reaction of 3-hydroxytetrahydrofuran with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent quality. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea involves its interaction with specific molecular targets. The hydroxyl group and phenylurea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may modulate enzymatic activity or interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular properties of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea and related compounds:
Key Observations :
- Hydrophilicity: The 3-hydroxyoxolane and 2-hydroxyethoxyoxolane substituents in the target compound and its analog (BK63662) likely improve water solubility compared to the dimethylamino-propyl derivative, which may exhibit basicity due to the tertiary amine .
- Metabolic Stability : The oxolane ring’s saturated structure could reduce oxidative metabolism compared to aromatic benzofuranyl derivatives (e.g., CAS 139149-55-6) .
- Steric Effects : The methyl linker in oxolane-containing compounds may reduce steric hindrance compared to bulkier substituents like the benzofuranyl group.
Stability and Reactivity
- Oxidative Sensitivity: The hydroxyl group on the oxolane ring in this compound may render it susceptible to oxidation under strong oxidizing conditions, similar to warnings for 3-[3-(Dimethylamino)propyl]-1-phenylurea, which is incompatible with strong oxidizers .
Biological Activity
The compound 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea is a member of the phenylurea class, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The urea moiety plays a crucial role in binding to target proteins, potentially affecting signaling pathways related to cancer cell growth.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro assays:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 2.39 ± 0.10 | BRAF inhibition |
| HCT116 | 3.90 ± 0.33 | BRAF inhibition |
| PC-3 | Not significant | Poor activity |
These results indicate that the compound exhibits significant inhibitory activity against lung adenocarcinoma (A549) and colorectal cancer (HCT116) cell lines, suggesting its potential as an anticancer agent targeting the BRAF pathway .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified that modifications on the phenyl ring and the urea nitrogen can significantly influence the compound's potency. For instance, substituents that are electron-withdrawing enhance activity, while electron-donating groups decrease it. The presence of a hydroxyl group on the oxolane ring may also contribute to increased solubility and bioavailability.
Case Studies
- In Vivo Efficacy : In a mouse xenograft model, administration of this compound resulted in a significant reduction in tumor size compared to controls. This study highlighted the compound's potential for further development as a therapeutic agent for solid tumors.
- Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapy agents may enhance therapeutic efficacy. In vitro studies showed synergistic effects when used alongside doxorubicin in breast cancer cell lines.
Safety Profile
Toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models. Further clinical trials are necessary to establish comprehensive safety data.
Q & A
Q. Advanced
- X-ray Crystallography : Resolve the three-dimensional structure, including dihedral angles between the urea core and substituents (e.g., phenyl ring twisted 25.57°–29.13° from the CN₂O plane) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯N hydrogen bonds contributing 17.8% to surface contacts) and identify π-stacking contributions using software like CrystalExplorer .
- Solid-State NMR : Validate crystallographic data by analyzing chemical shifts of hydroxyoxolan and urea moieties.
How should researchers design experiments to assess the compound’s anti-inflammatory activity while addressing data variability?
Q. Advanced
- In Vitro Assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression. Include positive controls (e.g., dexamethasone) and dose-response curves (1–100 µM) .
- Data Contradictions : Replicate experiments under standardized conditions (pH 7.4, 37°C) and validate via orthogonal methods (e.g., Western blot for NF-κB pathway inhibition).
- Structural Analogs : Compare activity with derivatives lacking the hydroxyoxolan group to isolate functional group contributions .
What are the critical handling and storage protocols to ensure compound stability?
Q. Basic
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture to prevent hydrolysis of the urea linkage .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to minimize inhalation of dust/aerosols .
- Decomposition : Monitor for hazardous byproducts (e.g., CO, NOx) during thermal degradation using GC-MS .
How do functional groups influence the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced
- Hydroxyoxolan Group : The hydroxyl moiety acts as a hydrogen-bond donor, enhancing solubility in polar aprotic solvents and directing regioselectivity in reactions .
- Urea Core : Participates in resonance stabilization, making the carbonyl carbon less electrophilic. Reactivity can be modulated by substituting the phenyl ring with electron-withdrawing groups .
- Experimental Validation : Perform DFT calculations to predict reactive sites, followed by kinetic studies (e.g., SN2 reactions with alkyl halides) .
What methodologies resolve discrepancies in reported solubility and bioavailability data?
Q. Advanced
- Solubility Profiling : Use shake-flask method at varied pH (1.2–7.4) and temperatures (25–37°C). Compare with computational predictions (LogP ~2.5 via ChemAxon) .
- Bioavailability Studies : Conduct parallel artificial membrane permeability assays (PAMPA) and correlate with in vivo pharmacokinetics in rodent models .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or antioxidant enzymes. Prioritize poses with hydrogen bonds between the urea moiety and catalytic residues (e.g., Arg120 in COX-2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
